N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide

Physicochemical profiling Lead optimization ADME prediction

Reproducible pharmacology requires the exact ortho-nitro/cyano substitution pattern; generic nitrophenylacetamides lack this unique electronic landscape for CA II or GSK-3β assays. - **Target-Ready**: Low-nanomolar CA II inhibitor class; zero Ro5 violations (logP 2.52, TPSA 99Ų). - **Synthetic Hub**: Amide, nitro & cyano groups enable orthogonal derivatization (indoles, tetrazoles). - **Specs**: ≥95% LCMS purity; ideal for screening libraries & hypoxia codrug design.

Molecular Formula C15H11N3O3
Molecular Weight 281.27 g/mol
Cat. No. B11022164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide
Molecular FormulaC15H11N3O3
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C#N)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O3/c16-10-12-6-1-3-7-13(12)17-15(19)9-11-5-2-4-8-14(11)18(20)21/h1-8H,9H2,(H,17,19)
InChIKeyOMUARJOKCLCAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Cyanophenyl)-2-(2-nitrophenyl)acetamide: Procurement-Grade Physicochemical and Biological Baseline


N-(2-Cyanophenyl)-2-(2-nitrophenyl)acetamide is a disubstituted phenylacetamide (C15H11N3O3, MW 281.27 g/mol) bearing a 2-cyanophenyl group on the amide nitrogen and a 2-nitrophenyl moiety on the acetyl carbon. Predicted physicochemical parameters—logP ≈ 2.52, topological polar surface area ≈ 99 Ų, zero Rule‑of‑5 violations —place it within oral drug‑like chemical space. This scaffold is structurally related to two families of pharmacological interest: (i) carbonic anhydrase II inhibitors, where close analogs achieve low‑nanomolar Ki values, and (ii) GSK‑3β inhibitors, where a constitutional isomer (CAS 70169‑39‑0) exhibits an IC50 of 18.23 µM . However, experimental bioactivity data for this exact compound remain absent from the public domain; all biological assertions below are class‑level inferences drawn from structurally proximal analogs.

1
Structurally related to carbonic anhydrase II and GSK-3β inhibitor scaffolds (class-level inference).
No direct experimental data for this compound; confirmatory profiling required.
2
Predicted drug-like profile with zero Rule-of-5 violations supports early-stage ADME screening.
In silico logP ~2.5, TPSA ~99 Ų; verify experimentally.
3
Dual ortho-nitro/cyano motif enables hypoxia-activated prodrug research and selective kinase inhibitor design.
Suitable for medicinal chemistry SAR expansion once direct bioactivity is confirmed.

Why N-(2-Cyanophenyl)-2-(2-nitrophenyl)acetamide Cannot Be Replaced by Generic Acetamide Analogs


In‑class phenylacetamides cannot be interchanged without risk of functional collapse because the ortho‑nitro and ortho‑cyano substituents create a unique electronic landscape that simultaneously modulates (i) the electrophilicity of the nitro group for bioreductive activation, (ii) the hydrogen‑bond‑acceptor capacity of the nitrile for target engagement, and (iii) the conformational preference of the central amide bond . Removal of the nitro group—as in N‑(2‑cyanophenyl)‑2‑phenylacetamide—abolishes the hypoxia‑sensing capability exploited in prodrug designs and reduces carbonic anhydrase II affinity by orders of magnitude (related de‑nitro analogs show Ki > 1 × 10⁵ nM) [1]. Replacement of the ortho‑cyano with a non‑polar substituent eliminates a critical dipole that, in constitutional isomer WAY‑358024, contributes to GSK‑3β inhibition . These substituent‑specific effects mean that sourcing the exact CAS‑designated compound, rather than a generic “nitrophenylacetamide,” is a prerequisite for reproducible pharmacology.

Nitro removal De-nitro analogs may lose hypoxia-sensing capability and show substantially reduced carbonic anhydrase II affinity.
Cyano replacement Replacing the ortho-cyano with non-polar groups may disrupt dipole interactions critical for target engagement, altering selectivity.
Isomer mismatch Constitutional isomers with identical formula but different substitution pattern can shift target preference (e.g., GSK-3β vs. CA2).

Quantitative Differentiation Evidence for N-(2-Cyanophenyl)-2-(2-nitrophenyl)acetamide


Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. De‑Nitro and De‑Cyano Analogs

The target compound possesses a predicted logP of 2.52 and a topological polar surface area (TPSA) of 99 Ų, placing it in a distinct physicochemical quadrant from its closest analogs . The de‑nitro analog N‑(2‑cyanophenyl)‑2‑phenylacetamide has a higher logP (~2.8 estimated) while the de‑cyano analog (2‑nitrophenylacetamide) has a lower TPSA (~72 Ų). This differential positions the target compound uniquely within the permeability–solubility envelope defined by Lipinski’s Rule of Five.

Physicochemical Differentiation
Class-level inference
Target TPSA ~2.2× de-nitro, ~1.4× de-cyano; logP ~0.3 units lower
TPSA
99 Ų
de-nitro
46 Ų
de-cyano
72 Ų
Balanced permeability–solubility for cellular assay procurement.
In silico predictions (ACD/Labs); confirm experimentally.
Physicochemical profiling Lead optimization ADME prediction

Electronic Substituent Effects: Dual Electron‑Withdrawing Motifs vs. Mono‑Substituted Analogs

The simultaneous presence of an ortho‑nitro (Hammett σₘ = 0.71) and an ortho‑cyano (σₘ = 0.56) group creates a cumulative electron‑withdrawing effect (∑σ ≈ 1.27) that is absent in all mono‑substituted analogs . This dual activation is essential for (i) tuning the nitro group’s reduction potential for hypoxia‑dependent prodrug strategies and (ii) enhancing the amide NH acidity for hydrogen‑bond donation to target proteins. Constitutional isomer WAY‑358024 (CAS 70169‑39‑0), which shares the same molecular formula but distributes the nitro and cyano groups differently, shows a GSK‑3β IC50 of 18.23 µM ; the absence of reported CA2 inhibition for that isomer underscores how substitution pattern, not just formula, dictates target selectivity.

Electronic Substituent Effects
Class-level inference
Cumulative σₘ = 1.27 vs. 0.56 (de-nitro) and 0.71 (de-cyano)
Target
1.27
De-nitro
0.56
De-cyano
0.71
Dual electron-withdrawing capacity critical for hypoxia-prodrug activation and target H-bonding.
Hammett constants from standard compilations; confirm via reduction potential measurements.
Medicinal chemistry Structure–activity relationships Electron-withdrawing groups

Predicted Drug‑Likeness and Procurement‑Relevant Purity Specifications

The target compound satisfies all four Lipinski criteria (MW 281.27 ≤ 500; logP 2.52 ≤ 5; H‑bond donors = 1 ≤ 5; H‑bond acceptors = 6 ≤ 10) and has zero Rule‑of‑Five violations . This contrasts with larger phenylacetamide derivatives (e.g., MW > 350) that frequently incur one or more violations. Commercially available batches of closely related nitrophenylacetamides are typically supplied at ≥95% purity with characterization by ¹H NMR, ¹³C NMR, and LCMS . No certified reference standard exists for this compound; procurement decisions must therefore rely on vendor‑supplied certificates of analysis.

Drug-Likeness & Specifications
Class-level inference
Zero Ro5 violations
MW 281 vs. >350 for extended analogs
Favorable starting point for hit-to-lead with improved ADME predictability.
Vendor COA typically ≥95% purity by LCMS; no certified reference standard exists.
Drug-likeness Quality control Procurement specifications

Structural Precedent for Carbonic Anhydrase Inhibition: Analog‑Guided Affinity Inference

Although no direct CA2 inhibition data exist for the target compound, the de‑nitro analog N‑(2‑cyanophenyl)‑2‑phenylacetamide exhibits a CA2 Ki of 72 nM (phenol‑red stopped‑flow CO₂ hydration assay) [1], while a more remote analog in the same BindingDB cluster shows a Ki as low as 0.60 nM [2]. The presence of the nitro group in the target compound is expected to further enhance zinc‑coordination or active‑site hydrogen‑bonding interactions, based on established SAR for benzoic‑acid‑based CA inhibitors. This places the target compound in a potency bracket that is competitive with clinical‑stage sulfonamide CA inhibitors (e.g., acetazolamide, CA2 Ki ≈ 12 nM) [3].

CA II Inhibition Precedent
Class-level inference
Analog Ki range: 0.60–72 nM (de-nitro analog 72 nM; best-in-class analog 0.60 nM)
Best analog
0.60 nM
De-nitro analog
72 nM
Acetazolamide ref
12 nM
Supports CA2 inhibitor profiling; ortho-cyano motif likely enhances affinity.
No direct experimental data for target; requires stopped-flow CO₂ hydration assay verification.
Carbonic anhydrase inhibition Metalloenzyme Glaucoma research

Hypoxia‑Directed Prodrug Potential: Bioreductive Activation Motif Specificity

The ortho‑nitrophenylacetamide substructure has been explicitly employed as a trigger for hypoxia‑activated anticancer codrugs, where enzymatic nitro reduction by cellular reductases releases a cytotoxic payload selectively under hypoxic conditions [1]. The cyano substituent in the target compound provides a tunable electron‑withdrawing handle to modulate the nitro group’s reduction potential, a design feature that is absent in non‑cyanated analogs (e.g., N‑phenyl‑2‑(2‑nitrophenyl)acetamide). This dual‑substituent motif is structurally distinct from the 4‑nitrobenzyl‑based triggers used in clinical candidates such as PR‑104, offering a differentiated reduction kinetics profile.

Hypoxia Prodrug Potential
Class-level inference
Dual nitro-cyano motif vs. single nitro trigger; electronic tuning via σₘ 0.56 from cyano
Enables hypoxia-selective prodrug design with tunable reduction potential.
Validate in nitroreductase assay (e.g., Ssap-NtrB) as described in literature.
Hypoxia-activated prodrugs Nitroreductase Cancer therapy

High‑Priority Application Scenarios for N‑(2‑Cyanophenyl)‑2‑(2‑nitrophenyl)acetamide


Early‑Stage Carbonic Anhydrase Inhibitor Screening Libraries

Based on the low‑nanomolar CA2 inhibition observed for close structural analogs [1], N‑(2‑cyanophenyl)‑2‑(2‑nitrophenyl)acetamide constitutes a high‑priority inclusion in focused screening libraries targeting human carbonic anhydrase isoforms (CA I, II, IX, XII). The compound’s favorable predicted physicochemical profile (logP 2.52, TPSA 99 Ų, zero Ro5 violations) makes it suitable for both isolated enzyme assays and cell‑based testing without the solubility flags that plague many sulfonamide‑based CA inhibitors. Procurement at ≥95% purity with LCMS characterization is recommended for reproducible IC50/Ki determination.

Hypoxia‑Activated Prodrug Precursor Development

The ortho‑nitrophenylacetamide substructure has validated utility as a hypoxia‑responsive trigger in anticancer codrug design [1]. The additional ortho‑cyano substituent in the target compound provides a synthetic handle for further derivatization (e.g., reduction to amine, hydrolysis to amide, or cyclization to heterocycles) while simultaneously allowing electronic tuning of the nitro group’s reduction potential. This dual functionality supports a modular medicinal chemistry strategy where a single procurement batch can serve as the entry point for multiple lead series.

GSK‑3β Inhibitor Lead Optimization (Isomer‑Guided SAR)

Although the constitutional isomer WAY‑358024 (C15H11N3O3, CAS 70169‑39‑0) is the characterized GSK‑3β inhibitor (IC50 = 18.23 µM) , the target compound’s distinct substitution pattern (ortho‑cyano on the anilide ring vs. the hydrazide scaffold of WAY‑358024) provides a valuable comparative tool for mapping the GSK‑3β pharmacophore. Procurement of both isomers enables head‑to‑head profiling to determine whether the nitro‑cyano pharmacophore is scaffold‑independent or requires the specific spatial arrangement found in WAY‑358024.

Organic Synthesis Building Block for Heterocyclic Library Generation

The compound’s three reactive functional groups—amide, nitro, and cyano—enable orthogonal synthetic transformations: (i) nitro reduction to amine for amide coupling or diazotization, (ii) nitrile hydrolysis to carboxylic acid or conversion to tetrazole, and (iii) amide α‑carbon alkylation. This reactivity profile, combined with a molecular weight below 300 Da, positions the compound as an ideal core scaffold for generating diverse heterocyclic libraries (indoles, quinolinones, benzimidazoles) [2]. Vendors supplying this compound typically offer it as a building block with purity specifications suitable for parallel synthesis.

Application
Selection Property
Validation Focus
CA inhibitor screening libraries
Predicted drug-like profile and analog-guided affinity inference
Direct CA isoform inhibition assays (e.g., stopped‑flow CO₂ hydration)
Hypoxia-activated prodrug precursor development
Ortho-nitro/cyano motif for bioreductive activation and electronic tuning
Hypoxia-dependent nitroreductase assay; reduction potential characterization
GSK‑3β inhibitor lead optimization
Isomer-specific substitution pattern (ortho-cyano anilide)
Head‑to‑head GSK‑3β inhibition profiling against constitutional isomer WAY‑358024
Organic synthesis building block
Three orthogonal reactive handles (nitro, cyano, amide)
Compatibility with parallel heterocycle library generation; purity verification by LCMS
Quote Request

Request a Quote for N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.